molecular formula C12H14ClNO2 B13510989 (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide

(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide

Cat. No.: B13510989
M. Wt: 239.70 g/mol
InChI Key: BKWNJEPRFSSIFE-NSHDSACASA-N
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Description

(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxolane ring, a carboxamide group, and a chlorinated aromatic ring, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.

    Chlorination of the Aromatic Ring: The chlorinated aromatic ring is obtained through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts and Solvents: Catalysts like Lewis acids and solvents like dichloromethane or toluene are often used to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles like hydroxide or amines replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated aromatic compounds.

Scientific Research Applications

(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

  • (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide can be compared with other oxolane derivatives and chlorinated aromatic compounds, such as:
    • (2S)-N-(3-chlorophenyl)oxolane-2-carboxamide
    • (2S)-N-(2-methylphenyl)oxolane-2-carboxamide
    • (2S)-N-(3-chloro-2-methylphenyl)tetrahydrofuran-2-carboxamide

Uniqueness:

  • The presence of both the oxolane ring and the chlorinated aromatic ring in this compound distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential applications in various fields.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H14ClNO2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

BKWNJEPRFSSIFE-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)[C@@H]2CCCO2

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCCO2

Origin of Product

United States

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